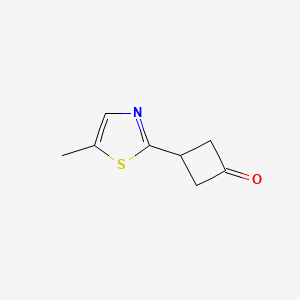

3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone

Description

Properties

IUPAC Name |

3-(5-methyl-1,3-thiazol-2-yl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-5-4-9-8(11-5)6-2-7(10)3-6/h4,6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXVNYVHWILIDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)C2CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-oxo cyclobutanecarboxylic acid

A patented method describes the synthesis of 3-oxo cyclobutanecarboxylic acid starting from acetone, bromine, and malononitrile, using ethanol and dimethylformamide (DMF) as solvents, with sodium iodide and tetrabutylammonium bromide as catalysts and phase-transfer agents, respectively (Table 1).

Table 1: Key Parameters for 3-oxo cyclobutanecarboxylic acid synthesis

| Step | Reagents & Conditions | Notes | Yield (%) |

|---|---|---|---|

| 1. Synthesis of 1,3-dibromoacetone | Acetone + Bromine, ethanol solvent, room temp, 10–16 h | Removal of ethanol and HBr post-reaction | Not specified |

| 2. Formation of 3,3-dicyano cyclobutanone | 1,3-dibromoacetone + propane dinitrile, DMF solvent, sodium iodide (1–5% mol), tetrabutylammonium bromide (1–5% mol), wormwood salt (2–3 equiv), 60–90 °C, 16–24 h | Phase-transfer catalysis | 76–82% |

| 3. Hydrolysis to 3-oxo cyclobutanecarboxylic acid | 3,3-dicyano cyclobutanone + HCl (1–6 M), reflux 70–100 °C, 16–24 h | Molar ratio HCl:substrate = 5:1–10:1 | 90–92% |

This method provides a robust route to cyclobutanone derivatives with high yields and purity after recrystallization with methyl tert-butyl ether.

Conversion to Cyclobutanone

The 3-oxo cyclobutanecarboxylic acid intermediate can be decarboxylated or otherwise transformed into cyclobutanone derivatives suitable for further functionalization, although specific methods for this step depend on the target substitution pattern.

Construction of the 5-Methyl-1,3-thiazol-2-yl Moiety

The thiazole ring, particularly 5-methyl-1,3-thiazole, can be synthesized via condensation reactions involving α-active methylene ketones, halogenation, thiocyanate substitution, and amine condensation.

Methyl Substitution at the 5-Position

The methyl group at the 5-position of the thiazole ring can be introduced via the choice of starting α-active methylene ketone (e.g., acetylacetone) that already contains the methyl substituent, ensuring the methyl group is retained in the thiazole ring after cyclization.

Coupling of the Thiazole Moiety to the Cyclobutanone

To obtain 3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone, the thiazole ring must be attached at the 3-position of the cyclobutanone.

Possible Approaches

- Direct substitution on cyclobutanone derivatives: Functionalization of the cyclobutanone at the 3-position with a suitable leaving group (e.g., halogen) followed by nucleophilic substitution with the thiazole anion or a thiazole derivative.

- Cross-coupling reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki or Stille coupling) between a halogenated cyclobutanone and a boronic acid or stannane derivative of the 5-methylthiazole.

- Cyclization strategies: Constructing the thiazole ring directly on a cyclobutanone precursor bearing appropriate functional groups.

Currently, no direct published synthesis of this compound is reported in the searched literature, but the above strategies are consistent with known synthetic organic chemistry principles.

Summary Table of Preparation Methods

Research Findings and Notes

- The patented method for cyclobutanone synthesis is robust and scalable, providing high yields and purity.

- The one-pot synthesis of thiazole derivatives is efficient and versatile, allowing substitution at the 5-position by selecting appropriate starting ketones.

- The coupling of heterocycles to cyclobutanone rings is a common synthetic challenge, often addressed by modern cross-coupling techniques.

- No direct, single-step synthesis of this compound was found, indicating this compound may require multi-step synthesis combining the above methods.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the cyclobutanone moiety can be reduced to form alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for developing new pharmaceuticals.

Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone exerts its effects involves interactions with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The cyclobutanone moiety can undergo metabolic transformations, leading to active metabolites that contribute to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, supported by evidence from diverse sources:

Key Insights from Comparisons

Cyclobutanone vs. Cyclobutyl-Ethanone: The cyclobutanone ring in the target compound introduces a reactive ketone group absent in cyclobutyl-ethanone derivatives (e.g., ). This ketone may participate in hydrogen bonding or serve as a site for further derivatization.

Thiazole vs. The oxadiazole in adds rigidity and polarity, which may improve solubility but reduce membrane permeability.

Linker Modifications: The propanamide linker in provides conformational flexibility compared to the rigid cyclobutanone core, possibly affecting bioactivity and metabolic stability.

However, the absence of a sulfonamide or Schiff base (as in L3) could limit direct comparisons.

Research Findings and Implications

- Synthetic Feasibility: Cyclobutanone-thiazole hybrids are accessible via convergent synthesis, as demonstrated by related compounds in . The strained cyclobutanone ring may require specialized conditions for stability during synthesis.

- Pharmacological Gaps : While MPEP and oxadiazole derivatives highlight the importance of heterocycles in CNS and enzyme-targeted therapies, the target compound’s specific biological profile remains underexplored.

Biological Activity

3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a thiazole ring and a cyclobutanone moiety, which contribute to its unique biological properties. The thiazole ring is known for its versatility in drug development due to its ability to interact with various biological targets. The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of various functional groups, enhancing its bioactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against a range of bacterial strains and shown to inhibit growth effectively. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Table 1: Antimicrobial activity of this compound against various microbial strains.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have reported that it can induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of apoptotic pathways. Notably, it has shown efficacy against several cancer cell lines.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis via ROS generation |

| MCF-7 | 30 | Inhibition of cell proliferation |

| A549 | 20 | Modulation of Bcl-2 family proteins |

Table 2: Anticancer activity of this compound on various cancer cell lines.

The biological activity of this compound can be attributed to its structural components:

- Thiazole Ring : This moiety facilitates interactions with enzymes and receptors, potentially inhibiting their functions.

- Cyclobutanone Moiety : This part can undergo metabolic transformations leading to active metabolites that enhance the compound's biological effects.

Case Studies

Several studies have explored the efficacy of this compound in vivo and in vitro:

- In Vitro Study on Bacterial Inhibition : A study demonstrated that the compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antibiotic agent.

- In Vivo Anti-tumor Activity : In animal models, administration of the compound led to significant tumor reduction in xenograft models, indicating its therapeutic potential.

Q & A

Q. What are the standard synthetic routes for 3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone, and how is purity ensured?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, thiazol-2-amine derivatives (e.g., 5-methyl-1,3-thiazol-2-amine) react with brominated intermediates (e.g., 3-bromopropanoyl chloride) in a basic aqueous medium (5% Na₂CO₃). Key steps include:

- Stirring at room temperature to form intermediates.

- Purification via filtration and cold-water washing to remove unreacted reagents . Purity is confirmed by melting point consistency and spectroscopic analysis (e.g., NMR, IR) .

Q. Which spectroscopic techniques are used to confirm the structure, and what are indicative spectral markers?

- ¹H-NMR : The methyl group on the thiazole ring appears as a singlet at δ ~2.3 ppm. Cyclobutanone protons resonate between δ 2.8–3.5 ppm as multiplets .

- IR : A strong carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ confirms the cyclobutanone moiety. Thiazole C=N stretches appear near 1600 cm⁻¹ .

- Elemental Analysis : Calculated vs. observed C, H, N percentages validate stoichiometry (e.g., C: 52.5% vs. 52.3%) .

Q. What biological activities are reported for this compound, and how are they evaluated?

Derivatives exhibit alkaline phosphatase (ALP) inhibition, assessed via kinetic assays using p-nitrophenylphosphate as a substrate. IC₅₀ values are determined by dose-response curves. Cytotoxicity is evaluated using cell viability assays (e.g., MTT) to exclude nonspecific toxicity .

Advanced Research Questions

Q. How do computational studies elucidate the compound’s interaction with enzymes like alkaline phosphatase?

Molecular docking and molecular dynamics simulations reveal binding modes. For example:

- The thiazole ring forms π-π interactions with aromatic residues (e.g., Phe256 in ALP).

- The cyclobutanone carbonyl participates in hydrogen bonding with active-site residues (e.g., Arg166). Free energy calculations (MM/PBSA) quantify binding affinities .

Q. How can contradictory spectral data between studies be resolved?

- Cross-Validation : Compare NMR data with X-ray crystallography (e.g., SHELX-refined structures) to confirm bond lengths and angles .

- Decoupling Experiments : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping proton signals in crowded regions (δ 3.0–4.0 ppm) .

- Isotopic Labeling : ¹³C-labeled cyclobutanone can clarify carbonyl connectivity in complex derivatives .

Q. What structural modifications enhance biological activity, and how are structure-activity relationships (SAR) analyzed?

- Substituent Effects : Adding polar groups (e.g., -NH₂ at the aryl position in 8g) improves ALP inhibition (IC₅₀ reduced by ~40%) versus nonpolar groups (e.g., -CH₃ in 8e) .

- Linker Optimization : Replacing propanamide with acetamide shortens the linker, reducing steric hindrance and improving binding .

- Table : Inhibitory Activity of Derivatives

| Compound | Substituent | IC₅₀ (µM) |

|---|---|---|

| 8g | 4-NH₂ | 12.3 |

| 8e | 5-CH₃ | 34.7 |

| 8h | 3-NO₂ | 28.9 |

| Data adapted from kinetic studies . |

Methodological Notes

- Synthetic Reproducibility : Use anhydrous conditions for moisture-sensitive intermediates (e.g., bromopropanoyl chloride) to avoid hydrolysis .

- Analytical Rigor : Triplicate NMR runs and temperature-controlled melting point apparatuses minimize experimental error .

- Computational Validation : Combine docking with experimental mutagenesis (e.g., ALP Arg166Ala mutant) to validate predicted binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.